7Z,11E-Hexadecadienal
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Overview
Description
7Z,11E-Hexadecadienal: is an organic compound with the molecular formula C16H28O . It is a type of fatty aldehyde characterized by the presence of two double bonds at the 7th and 11th positions in the carbon chain, with the configurations being cis (Z) and trans (E) respectively . This compound is known for its role in various biological processes, particularly as a component of insect pheromones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7Z,11E-Hexadecadienal can be achieved through several methods. One common approach involves the thermal Claisen rearrangement of appropriate precursors . Another method includes the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired dienal .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available fatty acids or esters. The process typically includes hydrogenation, isomerization, and oxidation steps to achieve the final product .
Chemical Reactions Analysis
Types of Reactions: 7Z,11E-Hexadecadienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions at the aldehyde carbon
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed
Major Products:
Oxidation: Hexadecanoic acid.
Reduction: Hexadecanol.
Substitution: Various substituted hexadecanals depending on the nucleophile used
Scientific Research Applications
7Z,11E-Hexadecadienal has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is a key component in the study of insect pheromones, particularly in species like the pink bollworm and the Angoumois grain moth
Medicine: Research is ongoing into its potential therapeutic applications, including its role in signaling pathways.
Industry: It is used in the formulation of fragrances and as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of 7Z,11E-Hexadecadienal involves its interaction with specific molecular targets, particularly in insects. It acts as a pheromone , binding to receptors in the olfactory system of insects, thereby triggering behavioral responses such as mating . The compound’s double bonds and aldehyde group are crucial for its activity, allowing it to fit precisely into the receptor sites .
Comparison with Similar Compounds
7Z,11Z-Hexadecadienal: Another isomer with both double bonds in the cis configuration.
9Z,11E-Hexadecadienal: Differing in the position of the double bonds.
Hexadecanal: Lacks the double bonds, making it less reactive .
Uniqueness: 7Z,11E-Hexadecadienal is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. This configuration is essential for its role as a pheromone, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C16H28O |
---|---|
Molecular Weight |
236.39 g/mol |
IUPAC Name |
(7Z,11E)-hexadeca-7,11-dienal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3/b6-5+,10-9- |
InChI Key |
PNIJIQLUXSITRW-QMRMAQATSA-N |
Isomeric SMILES |
CCCC/C=C/CC/C=C\CCCCCC=O |
Canonical SMILES |
CCCCC=CCCC=CCCCCCC=O |
Origin of Product |
United States |
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